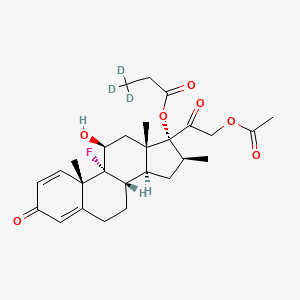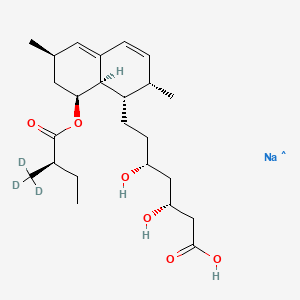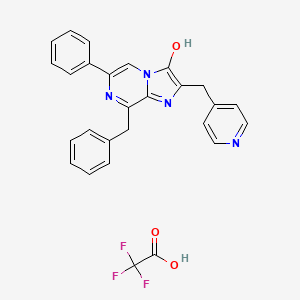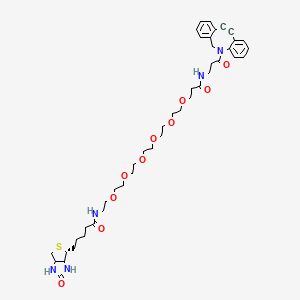
DBCO-NHCO-PEG6-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-NHCO-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG6), and biotin. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The biotin component allows for specific binding to streptavidin or avidin, making it useful for biomolecular labeling and detection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-Biotin typically involves the following steps:
Formation of DBCO: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: Polyethylene glycol (PEG6) is attached to the DBCO moiety through a series of coupling reactions.
Biotinylation: The biotin group is introduced by reacting the PEGylated DBCO with biotin under specific conditions.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or activating agents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced synthesis and purification equipment.
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-NHCO-PEG6-Biotin primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages
Biotin-Streptavidin Binding: The biotin moiety binds specifically to streptavidin or avidin, forming strong non-covalent interactions.
Common Reagents and Conditions
Reagents: Azide-containing molecules, streptavidin, avidin.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Biotin-Streptavidin Complexes: Formed from the binding of biotin to streptavidin or avidin.
Applications De Recherche Scientifique
DBCO-NHCO-PEG6-Biotin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DBCO-NHCO-PEG6-Biotin involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but with a shorter PEG chain.
DBCO-PEG12-Biotin: Similar structure but with a longer PEG chain.
Uniqueness
DBCO-NHCO-PEG6-Biotin is unique due to its optimal PEG chain length (PEG6), which provides a balance between solubility and flexibility. This makes it highly effective for use in various biological and chemical applications .
Propriétés
Formule moléculaire |
C43H59N5O10S |
|---|---|
Poids moléculaire |
838.0 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |
Clé InChI |
VSRSCDHOVWPTLX-ZUFGXVEESA-N |
SMILES isomérique |
C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



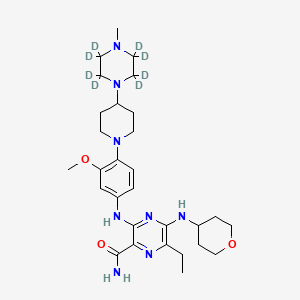

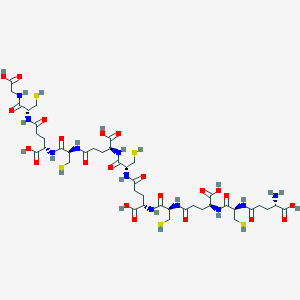
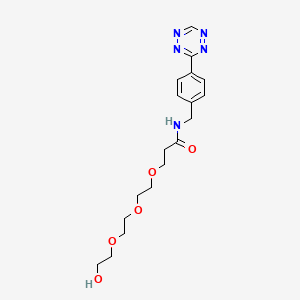
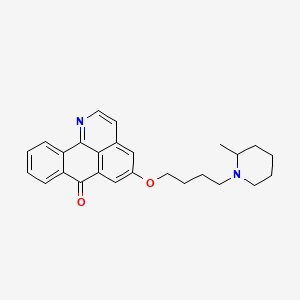
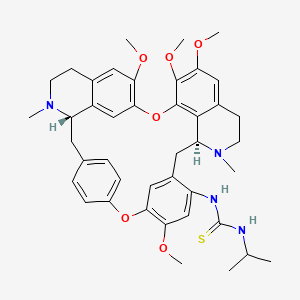

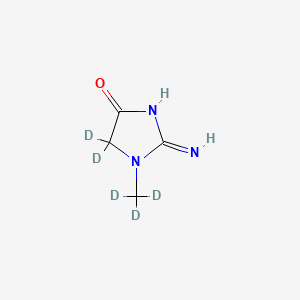
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
